molecular formula C11H9F3O2 B14856200 4-(4-Methylphenyl)-1,1,1-trifluoro-4-hydroxy-3-butene-2-one

4-(4-Methylphenyl)-1,1,1-trifluoro-4-hydroxy-3-butene-2-one

Cat. No.: B14856200
M. Wt: 230.18 g/mol
InChI Key: RHQUXXUCBVNJCP-TWGQIWQCSA-N
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Description

(Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl, hydroxy, and p-tolyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one typically involves the reaction of trifluoroacetone with p-tolylaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate formed from trifluoroacetone reacts with p-tolylaldehyde to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .

Industry

In the industrial sector, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3/b9-6-

InChI Key

RHQUXXUCBVNJCP-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O

Origin of Product

United States

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